Tellurous acid

Catalog No.
S584502
CAS No.
10049-23-7
M.F
H2TeO3
H2O3Te
M. Wt
177.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurous acid

CAS Number

10049-23-7

Product Name

Tellurous acid

IUPAC Name

tellurous acid

Molecular Formula

H2TeO3
H2O3Te

Molecular Weight

177.6 g/mol

InChI

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)

InChI Key

SITVSCPRJNYAGV-UHFFFAOYSA-N

SMILES

O[Te](=O)O

Synonyms

tellurate, tellurite, tellurite anion, tellurous acid, tellurous acid, 127Te-labeled cpd, tellurous acid, 129Te-labeled cpd, TeO3(2-)

Canonical SMILES

O[Te](=O)O

The exact mass of the compound Tellurous acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Elements - Chalcogens - Tellurium - Supplementary Records. It belongs to the ontological category of tellurium oxoacid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tellurous acid (H2TeO3), the hydrated oxoacid of tellurium(IV), is a critical intermediate and precursor in chalcogenide synthesis, electrodeposition, and analytical chemistry. Functioning as an amphoteric, mild oxidizing agent, it exhibits a trigonal pyramidal structure with a stereochemically active electron pair [1]. In procurement, it is primarily selected as an alkali-free source of aqueous Te(IV) for the synthesis of semiconductor materials (such as CdTe and ZnTe) and specialized tellurite glasses. Its specific solubility profile—minimizing at pH 4 but increasing significantly at higher temperatures and pH levels—and its thermal dehydration pathway to high-purity tellurium dioxide (TeO2) offer distinct processing advantages over anhydrous oxides and alkali salts [2].

Substituting tellurous acid with common alternatives compromises downstream material integrity and process control. Using telluric acid (H6TeO6) shifts the oxidation state to Te(VI) and drastically alters the coordination geometry to octahedral, fundamentally changing the redox potential and making it unsuitable for Te(IV)-specific electrodeposition[1]. Conversely, while alkali tellurites (e.g., sodium or potassium tellurite) offer higher aqueous solubility, they introduce mobile alkali metal ions (Na+, K+) that act as detrimental charge carriers or dopants in semiconductor thin films and optical glasses [2]. Furthermore, directly substituting with anhydrous tellurium dioxide (TeO2) often requires aggressive pH adjustments and prolonged heating for dissolution, whereas H2TeO3 provides a more reactive, pre-hydrated baseline for controlled aqueous processing and phase-pure precipitation.

Enhanced Aqueous Reactivity and Dissolution Kinetics vs. Anhydrous TeO2

Tellurous acid represents the hydrated, reactive state of Te(IV), offering distinct solubility dynamics compared to anhydrous TeO2. While bulk TeO2 is highly refractory and requires strongly acidic or alkaline conditions to overcome slow hydration kinetics, H2TeO3 acts as the critical soluble intermediate. Its solubility reaches a minimum at pH 4 (~10^-5 M) but increases rapidly by a factor of 10 up to 10^-4 M at 80°C[1]. In electrochemical systems, attempting to dissolve bulk TeO2 can lead to passivation behavior, whereas the pre-hydrated nature of H2TeO3 bypasses this kinetic bottleneck, enabling faster equilibration in pH-adjusted electrolytes[2].

Evidence DimensionDissolution behavior and aqueous Te(IV) availability
Target Compound DataH2TeO3 acts as a readily available intermediate, with solubility increasing by a factor of 10 from 25°C to 80°C.
Comparator Or BaselineAnhydrous TeO2 (exhibits slow hydration kinetics and is prone to passivation during dissolution).
Quantified DifferenceBypasses the kinetic bottleneck of TeO2 hydration, preventing passivation and accelerating electrolyte preparation.
ConditionsHydrothermal solutions and aqueous electrolytes (pH 2-11, 25-80°C).

Enables faster and more reliable electrolyte preparation for electrodeposition without requiring extreme initial pH excursions or prolonged heating.

Controlled Mild Oxidation and Te(IV) Stability vs. Telluric Acid

For processes requiring the +4 oxidation state, tellurous acid provides a stable, mild oxidizing environment that cannot be replicated by telluric acid (H6TeO6). Telluric acid contains Te(VI) and acts as a stronger, albeit kinetically slow, oxidizing agent, which fundamentally alters the electrochemical reduction pathway [1]. In cyclic voltammetry for semiconductor deposition, H2TeO3 reduces to elemental tellurium or telluride ions (Te2-) at specific cathodic potentials (e.g., -1.1 to -1.3 V vs. CSE in specific baths), whereas Te(VI) requires significantly different overpotentials and reduction mechanisms, disrupting stoichiometric alloy formation[2].

Evidence DimensionOxidation state and reduction pathway
Target Compound DataTe(IV) reduces directly to Te(0) or Te(-II) at standard cathodic potentials (-1.1 to -1.3 V vs. CSE) for chalcogenide synthesis.
Comparator Or BaselineTelluric acid (Te(VI), requires different reduction potentials and disrupts 1:1 stoichiometry).
Quantified DifferenceMaintains the exact Te(IV) redox window essential for stoichiometric co-deposition with metals like Cd or Zn.
ConditionsElectrochemical deposition baths (e.g., ammonia or acidic citrate electrolytes).

Ensures predictable electrochemical reduction for the synthesis of stoichiometric metal telluride semiconductors like CdTe.

Alkali-Free Precursor Suitability vs. Sodium Tellurite

While sodium tellurite (Na2TeO3) is highly soluble and often used as a convenient Te(IV) source, it introduces sodium ions into the reaction matrix. In the synthesis of optoelectronic materials and specialized tellurite glasses, alkali metal impurities cause unwanted ionic conductivity and degrade semiconductor performance. Tellurous acid provides the necessary TeO3(2-) or HTeO3(-) species in solution without the Na+ counterions, allowing for pH adjustment using volatile bases (like ammonia) that leave no non-volatile metallic residue upon drying or calcination [1].

Evidence DimensionIntroduction of non-volatile metallic impurities
Target Compound Data0% alkali metal contribution; can be neutralized with volatile amines or ammonia.
Comparator Or BaselineSodium tellurite (Na2TeO3) introduces stoichiometric amounts of Na+ ions.
Quantified DifferenceComplete elimination of alkali metal dopants from the precursor source.
ConditionsPrecursor formulation for semiconductor thin films and optical glasses.

Prevents alkali-ion contamination in electronic and optical materials where high purity and precise charge carrier dynamics are strictly required.

Electrodeposition of Semiconductor Thin Films (CdTe, ZnTe)

Utilized as the primary Te(IV) source in electrochemical baths for depositing cadmium telluride or zinc telluride thin films. Its alkali-free nature and predictable reduction kinetics allow for the precise stoichiometric control required for photovoltaic and optoelectronic device fabrication [1].

Precursor for High-Purity Tellurite Glasses

Employed in the synthesis of specialized tellurite optical glasses used in optical fiber amplification and mid-infrared transmission. Tellurous acid can be smoothly dehydrated to form high-purity, reactive TeO2 in situ without the risk of alkali metal contamination that would otherwise degrade the glass's refractive index [2].

Gravimetric Analytical Reagent

Applied in analytical chemistry for the quantitative precipitation and determination of specific heavy metal cations, such as antimony and bismuth. Its specific reactivity allows for accurate analytical measurements without introducing interfering spectator metal ions .

UNII

IVA6SGP6QM

Related CAS

15852-22-9 (TeO3(-2))
22451-06-5 (di-hydrochloride salt pentahydrate)

Other CAS

10049-23-7

Wikipedia

Tellurous acid

Dates

Last modified: 02-18-2024

Explore Compound Types